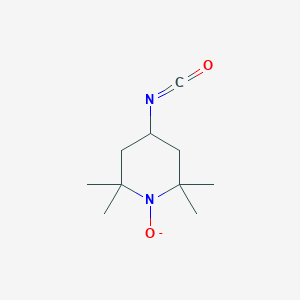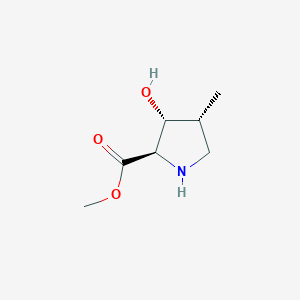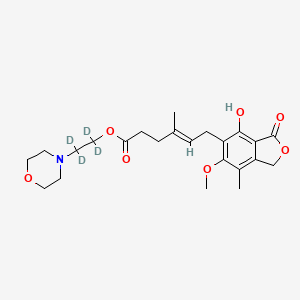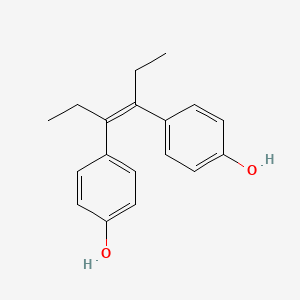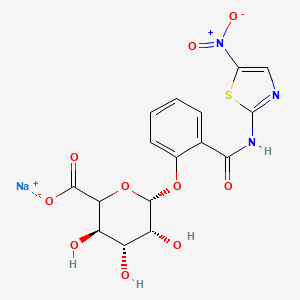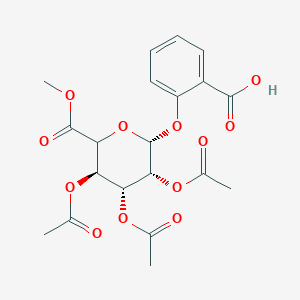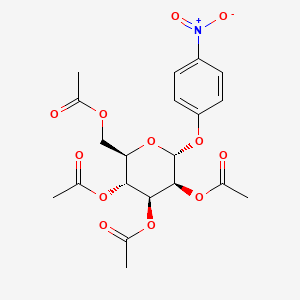
(2R,3R,4S,5S,6R)-2-(乙酰氧甲基)-6-(4-硝基苯氧基)四氢-2H-吡喃-3,4,5-三基三乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyran ring substituted with acetoxymethyl and nitrophenoxy groups, making it a subject of interest in synthetic chemistry and material science.
科学研究应用
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the acetoxymethyl group: This step often involves the use of acetic anhydride and a base such as pyridine to acetylate the hydroxyl groups.
Attachment of the nitrophenoxy group: This is usually done via nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable leaving group on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used to facilitate nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism by which (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects is largely dependent on its interactions with molecular targets. The acetoxymethyl and nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to changes in cellular processes, making the compound useful in various biochemical studies.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5S,6R)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
(2R,3R,4S,5S,6R)-2-(Methoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with methoxy groups instead of acetoxy groups.
Uniqueness
The presence of acetoxymethyl groups in (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate provides unique reactivity and potential for derivatization compared to its analogs. This makes it particularly valuable in synthetic chemistry and material science applications.
属性
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-SLHNCBLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
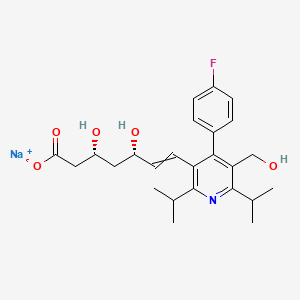
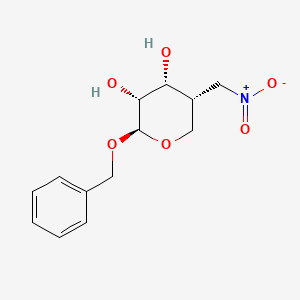
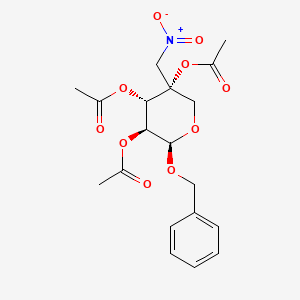
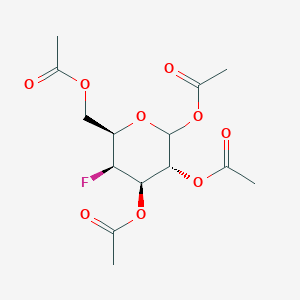
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
